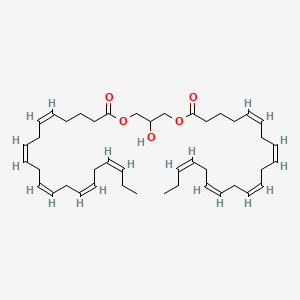

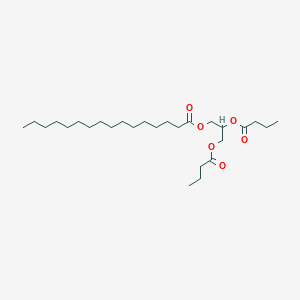

![molecular formula C53H102O6 B3026212 Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester CAS No. 2177-98-2](/img/structure/B3026212.png)

Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester

Übersicht

Beschreibung

“Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester” is a chemical compound with the molecular formula C53H102O6 . It is also known as 1,2-Dipalmitoyl-3-Stearoyl-rac-glycerol .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, and reactivity. The molecular weight of “Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester” is 835.37338 .Wissenschaftliche Forschungsanwendungen

Toxicology and Safety Evaluation

Toxicological studies and safety evaluations of chemical compounds similar to octadecanoic acid derivatives, such as gallates and parabens, have been extensively reviewed. These studies, while not directly focusing on the compound , highlight the importance of understanding the general toxicity, carcinogenicity, mutagenicity, and safety profiles of chemically related esters used as antioxidants or preservatives in foods, drugs, and cosmetics. For example, the toxicology of gallates has been reviewed to understand their general toxicity, reproduction, teratogenicity, mutagenicity, and safety as antioxidants, indicating the necessity for updated long-term toxicity studies that meet current standards (van der Heijden, Janssen, & Strik, 1986). Similarly, the safety assessment of propyl paraben, a chemically related ester, has been reviewed to understand its antimicrobial preservative role and associated health effects, highlighting its relatively non-toxic nature and rapid excretion without evidence of accumulation (Soni, Burdock, Taylor, & Greenberg, 2001).

Biotechnological and Chemical Applications

In biotechnological and chemical contexts, derivatives of octadecanoic acid and similar compounds have shown potential. The biotechnological routes based on the production of chemicals from biomass, such as lactic acid, highlight the conversion of biomass into valuable chemicals through fermentation and further chemical or biotechnological conversion into derivatives like lactate ester, showcasing the utility of carboxylic acid esters in green chemistry (Gao, Ma, & Xu, 2011). Additionally, the degradation of polymers using esters of H-phosphonic and phosphoric acids presents a pathway to recycle and repurpose polymer wastes, indicating the role of ester compounds in environmental sustainability and material science (Mitova, Grancharov, Molero, Borreguero, Troev, & Rodríguez, 2013).

Antioxidant and Anti-inflammatory Applications

The antioxidant and anti-inflammatory properties of derivatives like caffeic acid phenethyl ester (CAPE), sourced from propolis extract, demonstrate the therapeutic potentials of ester compounds in inflammation, neuroprotection, hepatoprotection, and cardioprotection. These studies underscore the biological activities of phenolic esters in managing various health conditions, suggesting potential research applications in studying similar ester compounds (Tolba, Azab, Khalifa, Abdel-Rahman, & Abdel-Naim, 2013).

Eigenschaften

IUPAC Name |

2,3-di(hexadecanoyloxy)propyl octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKMNCLZNGAXNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347306 | |

| Record name | 2,3-Bis(palmitoyloxy)propyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester | |

CAS RN |

2177-98-2 | |

| Record name | 2,3-Bis(palmitoyloxy)propyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)

![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)

![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)

![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)

![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)

![(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol](/img/structure/B3026149.png)

![Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026150.png)